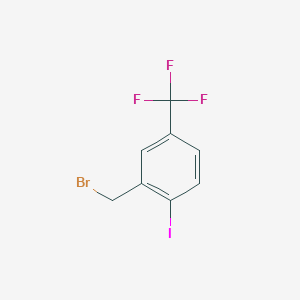

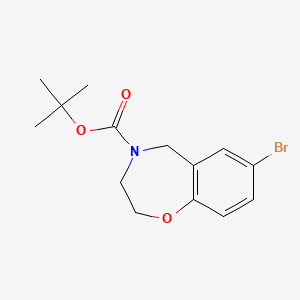

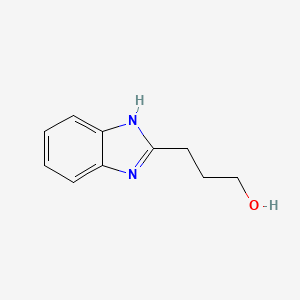

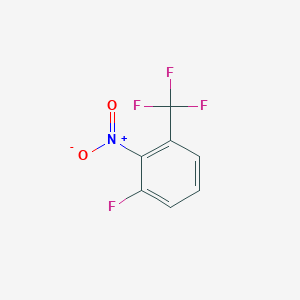

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a chemical of interest due to its potential applications in various fields of chemistry and pharmacology. It is related to a class of compounds that have been studied for their potential use in medicinal chemistry, particularly as ligands for receptors or as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a kinetic study was conducted on the radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides to give 2-benzazepines, which are structurally related to the compound of interest . Another study described the synthesis of a radioligand for the diazepam insensitive benzodiazepine receptor, starting from a tert-butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, which shares the tert-butyl and bromo substituents with the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray analysis. For example, the structure of 9,11-di-tert-butyl-2,4,6-trimethyl-7H-quinolino[4,5-bc][1,5]benzoxazepine was elucidated, providing insights into the steric effects of tert-butyl groups and their influence on the molecular conformation .

Chemical Reactions Analysis

The reactivity of tert-butyl and bromo substituents in related compounds has been explored. The hetero-Cope rearrangement was used to synthesize a highly water-soluble stable free radical starting from a 4-tert-butyl-phenyl-tert-butylhydroxylamine, demonstrating the versatility of tert-butyl-substituted compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are crucial for their potential applications. For instance, the synthesis of a water-soluble stable free radical indicates the possibility of enhancing the solubility of tert-butyl-substituted compounds through appropriate functionalization . Additionally, the synthesis of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines has provided a range of compounds with different intermolecular hydrogen bonding patterns, which can affect their physical properties and potential for crystallization .

科学的研究の応用

Synthesis of Orally Active CCR5 Antagonists

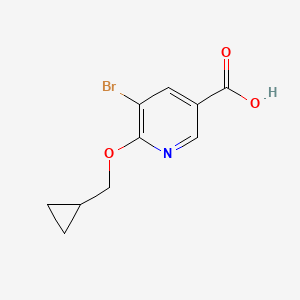

Tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate plays a crucial role in the synthesis of orally active CCR5 antagonists, which are important for their potential in treating conditions such as HIV. The practical synthesis methodology developed by Ikemoto et al. (2005) involves a series of reactions starting with esterification, followed by an intramolecular Claisen type reaction, and finally Suzuki−Miyaura coupling to yield the desired CCR5 antagonist. This process demonstrates the compound's utility in creating therapeutically relevant molecules through an efficient and scalable method Ikemoto et al., 2005.

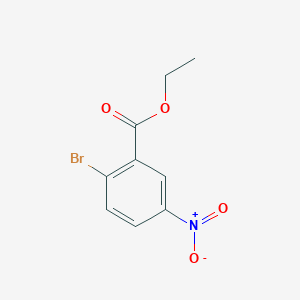

Process Development for Kinase Inhibitors

In the realm of kinase inhibitors, which are critical in cancer therapy, tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate serves as a key intermediate. Naganathan et al. (2015) report on the scalable synthesis of this compound, showcasing its incorporation into a benzoxazepine core present in several kinase inhibitors. Their work not only provides a detailed account of the synthesis process but also emphasizes the compound's significance in the preparation of molecules with potential anticancer activity Naganathan et al., 2015.

Radiopharmaceutical Development

Another intriguing application of tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is in the synthesis of radiopharmaceuticals. Xiao-shu He et al. (1994) developed a potent SPECT imaging agent for diazepam-insensitive benzodiazepine receptors, demonstrating the compound's versatility and importance in medical diagnostics and research. The synthesis involves a palladium-mediated stannylation followed by iododestannylation, highlighting the compound's role in creating high-affinity, selective radioligands Xiao-shu He et al., 1994.

特性

IUPAC Name |

tert-butyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTCHZNAPXYRGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649328 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |

CAS RN |

740842-73-3 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1345753.png)

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)